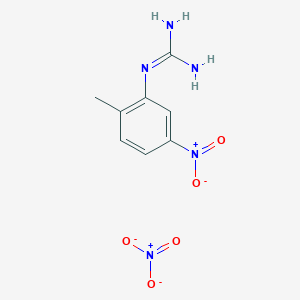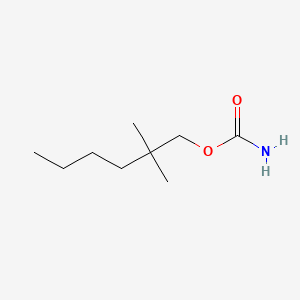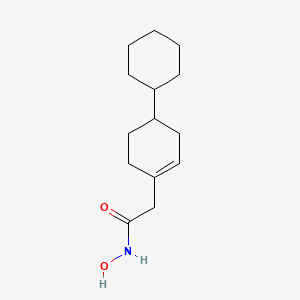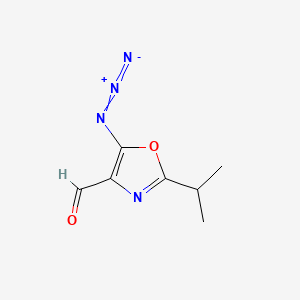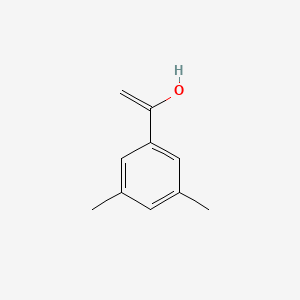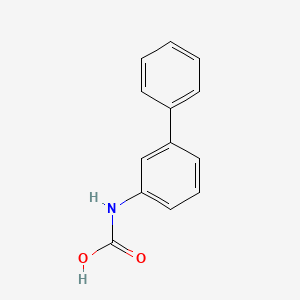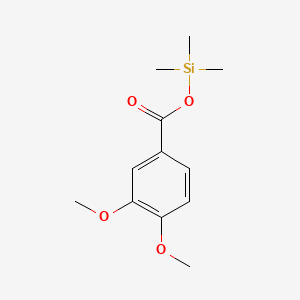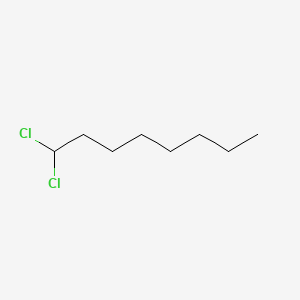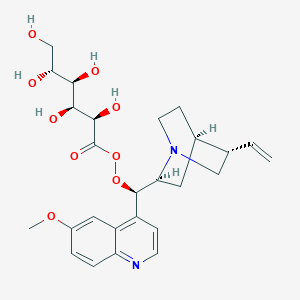
Hydroxyquinidine gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyquinidine gluconate is a derivative of quinidine, an alkaloid found in the bark of the Cinchona tree. It is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it effective in managing abnormal heart rhythms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxyquinidine gluconate can be synthesized through the hydroxylation of quinidine. The process involves the following steps:
Hydroxylation: Quinidine is subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Gluconate Formation: The hydroxyquinidine is then reacted with gluconic acid to form this compound. This reaction typically occurs in an aqueous medium under controlled pH conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation of quinidine followed by gluconate formation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Quinidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted quinidine derivatives with various functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Hydroxyquinidine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the pharmaceutical industry for the development of antiarrhythmic drugs.
Wirkmechanismus
Hydroxyquinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. The compound targets voltage-gated ion channels, modulating their activity and preventing abnormal electrical impulses in the heart.
Vergleich Mit ähnlichen Verbindungen
Quinidine: The parent compound, used for similar antiarrhythmic purposes.
Hydroquinidine: Another derivative with similar electrophysiological properties.
Quinine: A related alkaloid with antimalarial properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which enhances its solubility and bioavailability compared to quinidine. This modification also provides distinct pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C26H34N2O9 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |
InChI-Schlüssel |
RSMQVVFKFFQAFW-UIGGNZKFSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



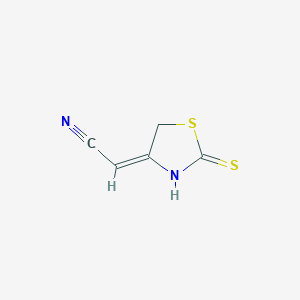
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
